molecular formula C14H18N2OS2 B12195627 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- CAS No. 1049129-26-1

5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo-

Cat. No.: B12195627
CAS No.: 1049129-26-1
M. Wt: 294.4 g/mol
InChI Key: QQTKAEWTXVFHII-UHFFFAOYSA-N
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Description

5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiazolidinone ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: It has shown potential as an anti-inflammatory, anticancer, and antidiabetic agent in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar compounds include other thiazolidinones and pyridine derivatives. Compared to these compounds, 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- stands out due to its unique combination of a thiazolidinone ring and a pyridine ring, which enhances its biological activity and chemical stability. Other similar compounds include:

Properties

CAS No.

1049129-26-1

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-5-one

InChI

InChI=1S/C14H18N2OS2/c1-8(2)7-16-9(3)5-11(6-10(16)4)12-13(17)19-14(18)15-12/h5-6,8H,7H2,1-4H3,(H,15,18)

InChI Key

QQTKAEWTXVFHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)SC(=S)N2)C=C(N1CC(C)C)C

Origin of Product

United States

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